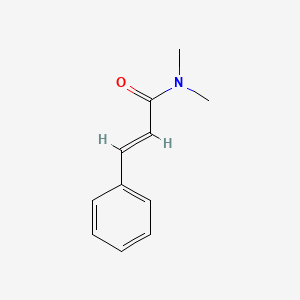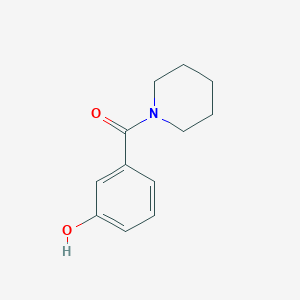
3-(1-Piperidinylcarbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Piperidinylcarbonyl)phenol” is a chemical compound with the CAS Number: 15504-60-6 . It has a molecular weight of 205.26 and its IUPAC name is 3-(1-piperidinylcarbonyl)phenol .
Molecular Structure Analysis
The molecular structure of “3-(1-Piperidinylcarbonyl)phenol” can be represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 .
Physical And Chemical Properties Analysis
“3-(1-Piperidinylcarbonyl)phenol” is a solid compound . The storage temperature is room temperature .
科学的研究の応用
Synthesis and Characterization
The compound 3-(1-Piperidinylcarbonyl)phenol, as part of the broader category of alkylaminophenol compounds, has been synthesized and characterized through various methods. The Petasis reaction, known for synthesizing alkylaminophenols, was utilized in experimental studies to synthesize compounds with similar structures. These compounds underwent structural analysis using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. The findings highlighted the compounds' potential as biologically active drugs due to their high antioxidant values, suggesting their utility in scientific research related to drug discovery and development. Theoretical data supported the experimental analysis, utilizing density functional theory (DFT) and Hartree-Fock (HF) methods to compare electronic and structural properties, including bond lengths, angles, dihedral angles, and vibrational frequencies. These studies also examined the compounds' molecular orbital energies and electrostatic potential, contributing valuable insights into their reactivity and interaction potential with biological molecules (Ulaş, 2020).
Bioactivity and Pharmacological Potential
Alkylaminophenol compounds, encompassing structures similar to 3-(1-Piperidinylcarbonyl)phenol, have demonstrated significant bioactivity. Research into phenolic bis Mannich bases has revealed their cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. These compounds displayed marked cytotoxic potencies and selective toxicity towards tumors, indicating their potential as lead molecules for anticancer drug development. Although their inhibition potency towards human carbonic anhydrase isoforms was relatively low, the selective toxicity towards the CA I isoenzyme suggests a pathway for molecular modifications to enhance their effectiveness as CA inhibitors (Yamali et al., 2016).
Chemical Reactions and Molecular Interactions
The reactivity of compounds structurally related to 3-(1-Piperidinylcarbonyl)phenol has been explored through studies on one-electron oxidation processes and hydrogen atom transfer reactions. These studies highlight the compounds' interactions with radicals and their potential applications in understanding oxidative stress and designing antioxidant therapies. Specifically, the concerted proton-coupled electron transfer mechanism observed in these reactions provides insights into the compounds' behavior in biological systems, offering a basis for exploring their roles in mitigating oxidative damage and designing novel antioxidants (Rhile & Mayer, 2004).
Safety And Hazards
将来の方向性
The development of stereoselective synthesis of multi-substituted 2-piperidinones are attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This might provide some insights into the future directions of the synthesis of similar compounds like “3-(1-Piperidinylcarbonyl)phenol”.
特性
IUPAC Name |
(3-hydroxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGIYKRXFEBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429060 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperidinylcarbonyl)phenol | |
CAS RN |
15504-60-6 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

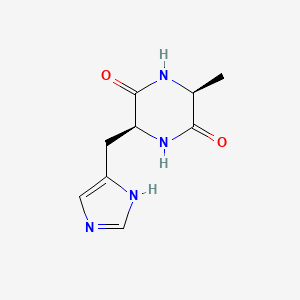
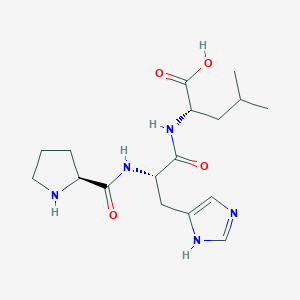
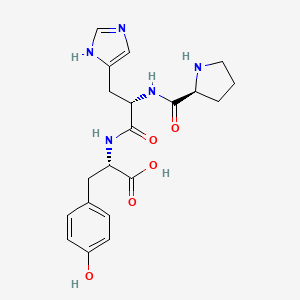
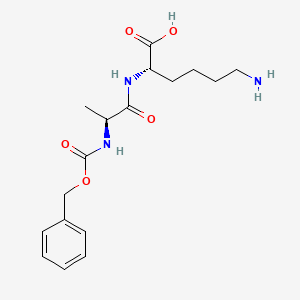
![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)
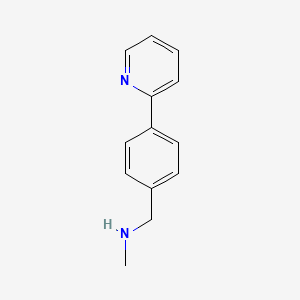
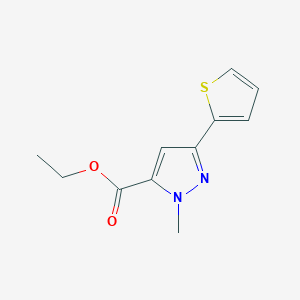
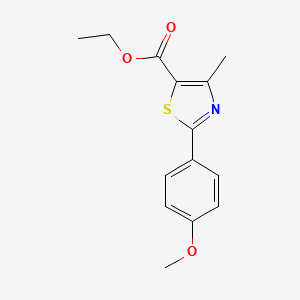
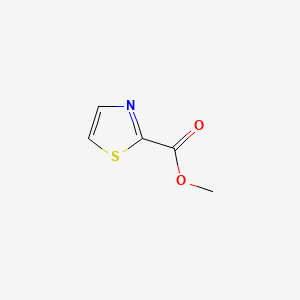
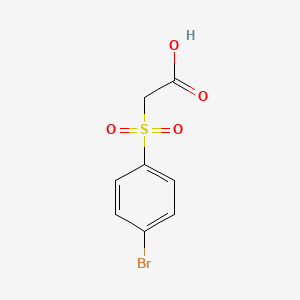
![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)
![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)
